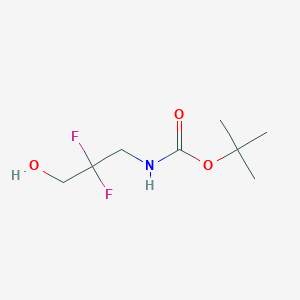
5,8-ジクロロ-7-ニトロキノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dichloro-7-nitroquinoline is a chemical compound with the molecular formula C9H4Cl2N2O2. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 5th and 8th positions and a nitro group at the 7th position on the quinoline ring. This compound is known for its pale-yellow to yellow-brown solid form and has various applications in scientific research and industrial processes .
科学的研究の応用
5,8-Dichloro-7-nitroquinoline is utilized in various fields of scientific research:
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It is known that quinoline derivatives, such as nitroxoline, are active against bacterial gyrases . They may also have antitumor activity by inhibiting type 2 methionine aminopeptidase (MetAP2) protein, which is involved in angiogenesis .
Mode of Action
Nitroxoline, a related compound, is known to inhibit bacterial growth through metal ion complexation . It may also inhibit the MetAP2 protein, thereby affecting angiogenesis .
Biochemical Pathways
The inhibition of bacterial gyrases and metap2 protein suggests that it may affect dna replication in bacteria and angiogenesis in tumors .
Result of Action
Based on the known effects of similar compounds, it may inhibit bacterial growth and potentially have antitumor activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloro-7-nitroquinoline typically involves the nitration of 5,8-dichloroquinoline. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 7th position .
Industrial Production Methods: Industrial production of 5,8-Dichloro-7-nitroquinoline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: 5,8-Dichloro-7-nitroquinoline can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.
Major Products:
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 5,8-dichloro-7-aminoquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
類似化合物との比較
5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties and used in medicated feeds.
8-Hydroxy-5-nitroquinoline: Exhibits potent anticancer activity and is used in urinary tract infection treatments.
Fluoroquinolines: These compounds have enhanced biological activity due to the presence of fluorine atoms and are widely used as antibacterial agents.
Uniqueness: 5,8-Dichloro-7-nitroquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity. Its dual chlorine and nitro substitutions make it a versatile compound for various synthetic and research applications .
特性
IUPAC Name |
5,8-dichloro-7-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-6-4-7(13(14)15)8(11)9-5(6)2-1-3-12-9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQCTTWABNRYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2527471.png)


![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]propanamide](/img/structure/B2527476.png)



![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527481.png)
![2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide](/img/structure/B2527485.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]-5-methoxy-1,2-dihydroisoquinolin-1-one](/img/structure/B2527487.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2527488.png)


